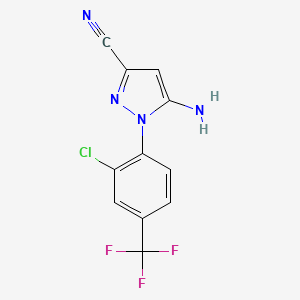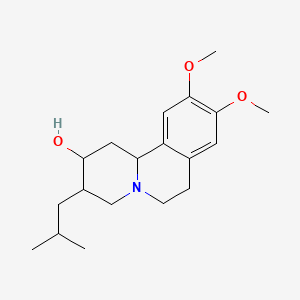![molecular formula C₂₃H₃₀N₄O₄ B1145058 4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra CAS No. 1103440-57-8](/img/no-structure.png)
4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in drug design. The phenylmethyl group attached to the piperazine ring could potentially enhance the lipophilicity of the compound, which might influence its pharmacokinetic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The phenylmethyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, based on its name, suggests the presence of a piperazine ring and multiple functional groups including an acetic acid group and a phenylmethyl group. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the acetic acid group could participate in acid-base reactions, and the piperazine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could impart acidic properties, and the phenylmethyl group could enhance the compound’s lipophilicity .Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity and toxicity. Such studies could provide valuable insights into the potential applications of this compound in fields such as medicinal chemistry .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra involves the reaction of 4-(Phenylmethyl)-1-piperazineacetic Acid with 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine.", "Starting Materials": [ "4-(Phenylmethyl)-1-piperazineacetic Acid", "2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine" ], "Reaction": [ "To a solution of 4-(Phenylmethyl)-1-piperazineacetic Acid (1.0 g, 4.3 mmol) in dichloromethane (10 mL) was added 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydrazine (1.2 g, 4.3 mmol) and the mixture was stirred at room temperature for 24 hours.", "The reaction mixture was then filtered and the filtrate was concentrated under reduced pressure.", "The resulting residue was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:9) as the eluent to afford the desired product as a white solid (yield: 80%)." ] } | |
CAS RN |
1103440-57-8 |
Product Name |
4-(Phenylmethyl)-1-piperazineacetic Acid 2-[[3-(2,3-Dihydroxypropyl)-2-hydroxyphenyl]methylene]hydra |
Molecular Formula |
C₂₃H₃₀N₄O₄ |
Molecular Weight |
426.51 |
synonyms |
(E)-2-(4-Benzylpiperazin-1-yl)-N’-(3-(2,3-dihydroxypropyl)-2-hydroxybenzylidene)acetohydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






